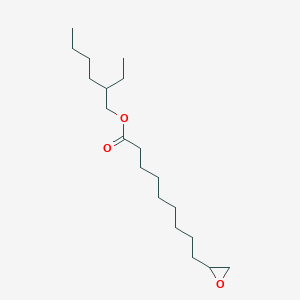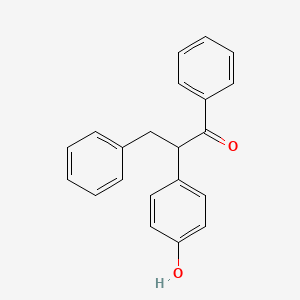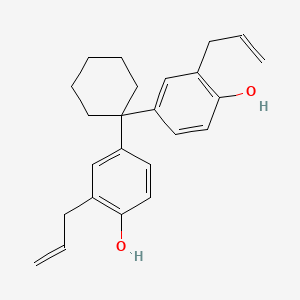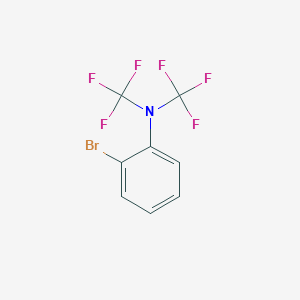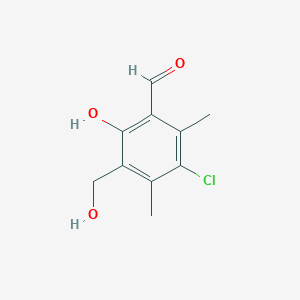
3-Chloro-6-hydroxy-5-(hydroxymethyl)-2,4-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-hydroxy-5-(hydroxymethyl)-2,4-dimethylbenzaldehyde is an organic compound with a complex structure, characterized by the presence of multiple functional groups including a chloro group, hydroxy groups, and a formyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-hydroxy-5-(hydroxymethyl)-2,4-dimethylbenzaldehyde typically involves multi-step organic reactions. One common approach is the chlorination of a precursor compound followed by hydroxylation and formylation. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
化学反応の分析
Types of Reactions
3-Chloro-6-hydroxy-5-(hydroxymethyl)-2,4-dimethylbenzaldehyde can undergo various chemical reactions including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
科学的研究の応用
3-Chloro-6-hydroxy-5-(hydroxymethyl)-2,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-6-hydroxy-5-(hydroxymethyl)-2,4-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and formyl groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The chloro group may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 3-Chloro-6-hydroxy-2-methoxybenzoic acid
- 3-Chloro-6-hydroxy-5-methoxy-2-methylbenzaldehyde
- 3-Chloro-6-hydroxy-5-(3-methoxy-3-oxo-1-propyn-1-yl)-2-pyridinecarboxylic acid
Uniqueness
3-Chloro-6-hydroxy-5-(hydroxymethyl)-2,4-dimethylbenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
特性
CAS番号 |
111171-21-2 |
|---|---|
分子式 |
C10H11ClO3 |
分子量 |
214.64 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-3-(hydroxymethyl)-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C10H11ClO3/c1-5-7(3-12)10(14)8(4-13)6(2)9(5)11/h3,13-14H,4H2,1-2H3 |
InChIキー |
KTRGPMGYXQSJNU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Cl)C)C=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


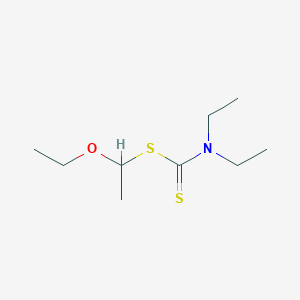


![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)
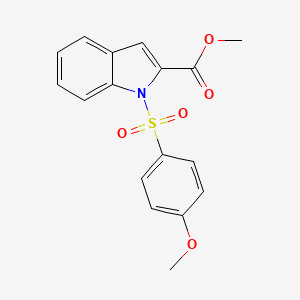
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
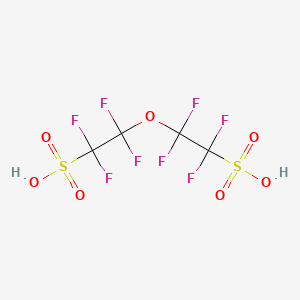
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)
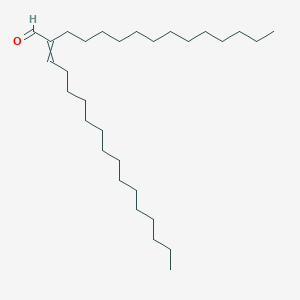
![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)
